5-Amino-4,6-dibromopyridine-2-carbonitrile

Übersicht

Beschreibung

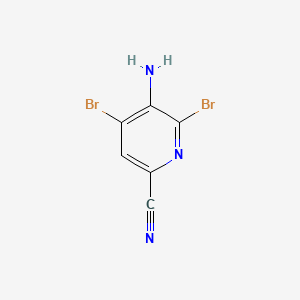

5-Amino-4,6-dibromopyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2N3 It is a derivative of pyridine, characterized by the presence of amino, bromine, and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dibromopyridine-2-carbonitrile typically involves the bromination of 5-amino-2-chloropyridine followed by a cyanation reaction. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The cyanation step can be achieved using copper(I) cyanide (CuCN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4,6-dibromopyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) for methoxylation and sodium thiolate (NaSR) for thiolation.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield 5-amino-4,6-dimethoxypyridine-2-carbonitrile, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-amino-4,6-diphenylpyridine-2-carbonitrile.

Wissenschaftliche Forschungsanwendungen

5-Amino-4,6-dibromopyridine-2-carbonitrile has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-4,6-dibromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of bromine atoms and the nitrile group can enhance its binding affinity and specificity for certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-2-chloropyridine: Similar in structure but with chlorine instead of bromine atoms.

4,6-Dibromo-2-cyanopyridine: Lacks the amino group present in 5-Amino-4,6-dibromopyridine-2-carbonitrile.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

5-Amino-4,6-dibromopyridine-2-carbonitrile (C6H3Br2N3) is a pyridine derivative characterized by the presence of amino, bromine, and nitrile functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Molecular Formula: C6H3Br2N3

Molecular Weight: 234.91 g/mol

Structure:

- The compound features a pyridine ring substituted with two bromine atoms at positions 4 and 6, an amino group at position 5, and a cyano group at position 2.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Its mechanism of action primarily involves:

- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of enzymes, thus blocking their activity. The presence of bromine atoms and the nitrile group enhances its binding affinity for specific targets.

- Receptor Interaction: It can also function as a ligand for certain receptors, influencing signaling pathways within cells.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Specific studies have shown:

- Inhibition of Monoamine Oxidase (MAO): Similar compounds have demonstrated inhibitory effects on MAO enzymes, which are crucial in neurotransmitter metabolism. This suggests that this compound could have implications in neuropharmacology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While specific data on this compound is limited, related pyridine derivatives have shown promising results against various pathogens.

Cytotoxicity

Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. This raises the potential for further exploration in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-2-chloropyridine | Chlorine instead of bromine | Moderate enzyme inhibition |

| 4,6-Dibromo-2-cyanopyridine | Lacks amino group | Limited biological activity |

| 3-Amino-4,6-dibromopicolinonitrile | Similar structure | Studied for antimicrobial properties |

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

5-amino-4,6-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFZNHBISANEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1Br)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.